N-(2-pyridinylmethoxycarbonyl)-L-leucine
Description
N-(2-Pyridinylmethoxycarbonyl)-L-leucine is a chemically modified derivative of the essential amino acid L-leucine. The compound features a 2-pyridinylmethoxycarbonyl group attached to the α-amino group of L-leucine. This modification introduces an aromatic pyridine ring and a carbamate linkage, which alters its physicochemical properties and biological interactions compared to unmodified L-leucine.
Properties
CAS No. |
154739-53-4 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(pyridin-2-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(2)7-11(12(16)17)15-13(18)19-8-10-5-3-4-6-14-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
ZNEHOZABQGNGSG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-pyridinylmethoxycarbonyl)-L-leucine with structurally related L-leucine derivatives, focusing on physicochemical properties, transporter interactions, and applications.
2.1 Physicochemical Properties
| Compound | log P/log D | Solubility | Charge at pH 7 | Key Structural Feature |
|---|---|---|---|---|
| L-Leucine | Low (hydrophilic) | High | Zwitterionic | Native amino acid |
| N-Acetyl-L-leucine | Higher (~0.5–1.5) | Moderate | Neutral/Anionic | Acetyl group (neutralizes amine) |
| N-(9-Fmoc)-L-leucine | High (~3.0–4.0) | Low in water | Neutral | Fluorenylmethyl group (aromatic) |
| This compound (inferred) | Moderate (~1.5–2.5) | Moderate | Neutral | Pyridine ring (hydrogen bond acceptor) |
- Key Observations: L-Leucine: As a zwitterion, it has high water solubility but requires the LAT1 transporter for cellular uptake . N-Acetyl-L-leucine: Acetylation increases log P, enabling passive membrane diffusion or organic anion transporter (OAT) uptake . N-Fmoc-L-leucine: The hydrophobic Fmoc group enhances log P, making it suitable for solid-phase peptide synthesis .
Research Findings and Trends
- Membrane Permeability : Acetylation and similar modifications reduce polarity, enhancing passive diffusion. The pyridinylmethoxycarbonyl group may offer a balance between lipophilicity and hydrogen bonding, optimizing tissue penetration .
- Receptor Targeting : Aromatic moieties (e.g., pyridine, quinazoline) in leucine derivatives correlate with receptor binding activity (e.g., NTS2 receptor agonism in NTRC-808) .
- Stability : Carbamate-linked groups (e.g., pyridinylmethoxycarbonyl) are more hydrolytically stable than ester-based modifications, favoring in vivo persistence .
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